molecular formula C10H8ClFO B062753 (3E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one CAS No. 175136-82-0

(3E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one

Cat. No.: B062753
CAS No.: 175136-82-0
M. Wt: 198.62 g/mol
InChI Key: VZRBDBXFAKDNDJ-UHFFFAOYSA-N
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Description

(3E)-4-(2-Chloro-6-fluorophenyl)but-3-en-2-one ( 175136-82-0) is a fluorinated and chlorinated organic compound with the molecular formula C10H8ClFO and a molecular weight of 198.62 g/mol . This compound is characterized as a clear liquid with a calculated density of approximately 1.2 g/cm³ and a boiling point of around 115°C at 0.8 mmHg . As a specialty chemical building block, it serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and agrochemical research . Its structure, featuring both chloro and fluoro substituents on the aromatic ring conjugated with an α,β-unsaturated ketone, makes it a valuable precursor for various chemical transformations, including cyclizations and nucleophilic additions. Researchers utilize this compound in the exploration of new chemical entities and the optimization of synthetic pathways. The product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemicals with appropriate personal protective equipment in a laboratory setting.

Properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRBDBXFAKDNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one, also known as 2-chloro-6-fluorobenzylideneacetone, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 175136-82-0
  • Molecular Weight : 198.621 g/mol
  • SMILES Notation : CC(=O)C=CC1=C(C=C(C=C1)Cl)F

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with various biological targets. The compound has been shown to exhibit:

  • Anti-inflammatory Activity : It inhibits pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : Exhibits effectiveness against various bacterial strains, notably through mechanisms that disrupt bacterial cell membranes.
  • Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anticancer Activity

Research indicates that chalcone derivatives, including this compound, have significant anticancer properties. A study highlighted its effectiveness against several cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis.

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (breast cancer)12.5Induces apoptosis via mitochondrial pathway
HepG2 (liver cancer)15.0Inhibits cell cycle progression

Antimicrobial Activity

The compound has shown notable activity against various pathogens. Its antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli, revealing:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μM
Escherichia coli32 μM

Case Studies and Research Findings

  • Study on Cytotoxicity :
    A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12.5 μM, indicating significant cytotoxicity compared to control treatments.
  • Mechanistic Insights :
    Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis in cancer cells. Molecular docking studies indicated strong binding affinity to key apoptotic proteins, suggesting a targeted mechanism of action.
  • Inflammatory Response Modulation :
    In vitro studies demonstrated that the compound significantly reduced the expression of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS, highlighting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Compound Name Phenyl Substituents Key Functional Groups References
(3E)-4-(2-Chloro-6-fluorophenyl)but-3-en-2-one 2-Cl, 6-F α,β-unsaturated ketone
4-(2,3,6-Trimethylphenyl)but-3-en-2-one 2,3,6-Trimethyl α,β-unsaturated ketone
4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one 2-Br, 6-CF₃O α,β-unsaturated ketone
4-(4-Dimethylaminophenyl)but-3-en-2-one 4-N(CH₃)₂ α,β-unsaturated ketone

Key Observations :

  • Electron Effects : The chloro-fluoro substituents in the target compound introduce strong electron-withdrawing effects, enhancing electrophilicity compared to methyl (electron-donating) groups in 4-(2,3,6-trimethylphenyl)but-3-en-2-one .
  • Steric Hindrance : Bulkier substituents (e.g., trifluoromethoxy in ) may reduce reaction rates in nucleophilic additions compared to the less hindered chloro-fluoro analog.
  • Biological Activity: Substituted arylbutenones are often explored for antimicrobial properties. For example, pyridotriazepinones derived from similar enones exhibit notable bioactivity .

Physicochemical Properties

Property This compound 4-(2,3,6-Trimethylphenyl)but-3-en-2-one 4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one
Molecular Weight (g/mol) ~214.6 ~216.3 ~333.1
Polarity High (due to Cl/F) Moderate (non-polar CH₃ groups) Very High (Br/CF₃O)
Stability Stable under inert conditions Less stable (oxidation-prone CH₃) Hygroscopic; light-sensitive

Notes:

  • The bromo-trifluoromethoxy derivative’s higher molecular weight and polarity suggest lower volatility but increased solubility in polar aprotic solvents compared to the chloro-fluoro analog .
  • Methyl-substituted analogs may exhibit lower melting points due to reduced intermolecular forces .

Preparation Methods

Reaction Mechanism and Stoichiometry

The mechanism initiates with deprotonation of acetophenone by sodium hydroxide, generating an enolate ion that attacks the electrophilic aldehyde carbon. Subsequent elimination of water yields the α,β-unsaturated ketone. Critical parameters include:

  • Molar ratio : 1:1 aldehyde-to-ketone ratio prevents oligomerization

  • Temperature : 0–5°C minimizes side reactions during enolate formation

  • Base strength : 10–20% NaOH(aq) optimizes reaction kinetics

A representative stoichiometric equation is:

C7H4ClF2O+C8H8ONaOHC15H11ClF2O+H2O\text{C}7\text{H}4\text{ClF}2\text{O} + \text{C}8\text{H}8\text{O} \xrightarrow{\text{NaOH}} \text{C}{15}\text{H}{11}\text{ClF}2\text{O} + \text{H}_2\text{O}

Precursor Synthesis: 2-Chloro-6-Fluorobenzaldehyde Production

The patent CN102617312A details a high-yield route to 2-chloro-6-fluorobenzaldehyde:

  • Chlorination : 2-Chloro-6-fluorotoluene undergoes radical chlorination under UV light (100–200°C) to produce benzyl chloride derivatives.

  • Hydrolysis : Iron-based solid superacid (SO₄²⁻/Fe₃O₄) catalyzes hydrolysis at 180°C, achieving 95% aldehyde yield.

  • Purification : Vacuum distillation isolates the product with 99.7% purity.

Microwave-Assisted Synthesis: Enhancing Efficiency

Microwave irradiation accelerates the condensation reaction by dipolar polarization effects, reducing typical reaction times from 120 hours to <1 hour.

Optimized Protocol

  • Power : 300 W at 80°C

  • Solvent : Ethanol/water (3:1 v/v)

  • Yield : 89% vs. 72% for conventional heating

Catalytic Methods: Improving Selectivity and Yield

Iron-Based Superacid Catalysis

The CN102617312A patent demonstrates that SO₄²⁻/Fe₃O₄ catalysts enhance hydrolysis efficiency:

ParameterValue
Catalyst loading0.2 wt%
Temperature180°C
Reaction time4 hours
Yield95%
Purity99.7%

Phase-Transfer Catalysis

Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions:

  • Conditions : 40°C, 6 hours

  • Yield improvement : +18% vs. uncatalyzed reactions

Solvent-Free Synthesis: Green Chemistry Approach

Mechanochemical grinding eliminates solvent use, aligning with sustainable practices:

  • Procedure :

    • Grind acetophenone (10 mmol), 2-chloro-6-fluorobenzaldehyde (10 mmol), and NaOH (12 mmol) for 15 minutes.

    • Wash with ice-cold water and recrystallize from ethanol.

  • Outcomes :

    • Yield: 85%

    • E-factor: 0.3 vs. 5.2 for conventional methods

Industrial-Scale Production Considerations

Process Economics

  • Raw material cost : $12.50/kg (2025 estimate)

  • Energy consumption :

    • Microwave: 8 kWh/kg

    • Conventional: 22 kWh/kg

Analytical Characterization

Critical quality control metrics for this compound:

TechniqueKey Data
¹H NMR δ 7.8 (d, J=15.6 Hz, CH=CHCO)
IR 1665 cm⁻¹ (C=O stretch)
HPLC Retention time: 6.72 min

Q & A

Q. What are the optimal synthetic routes for (3E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one, and how do reaction conditions influence stereoselectivity?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation between 2-chloro-6-fluorobenzaldehyde and acetone under basic conditions. Key parameters include:

  • Catalyst selection : NaOH or KOH in ethanol/water mixtures (70–80°C) yields higher stereoselectivity for the (E)-isomer .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce yield due to side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 8:2) effectively isolates the product. Confirm stereochemistry via NOESY NMR .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : Compare 1H^1H and 13C^{13}C NMR spectra with computational predictions (DFT/B3LYP/6-311+G(d,p)) to verify substituent positions. The α,β-unsaturated ketone moiety shows characteristic 1H^1H NMR peaks at δ 6.8–7.2 (vinyl proton) and 13C^{13}C at ~190 ppm (carbonyl) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H–C interactions) to confirm molecular geometry .

Q. What preliminary assays are recommended to assess its bioactivity?

Methodological Answer:

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50_{50} determination).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM.
  • Solubility : Pre-test in DMSO/PBS mixtures to avoid aggregation artifacts .

Q. How does the chloro-fluoro substitution pattern impact electronic properties?

Methodological Answer:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects. The 2-Cl,6-F arrangement lowers LUMO energy, enhancing electrophilicity at the α-carbon .
  • Hammett constants : σm_m (Cl) = +0.37, σp_p (F) = +0.06; combined substituents create a polarized aromatic ring, influencing reactivity in nucleophilic additions .

Q. What are the stability considerations for long-term storage?

Methodological Answer:

  • Degradation pathways : Hydrolysis of the α,β-unsaturated ketone in humid conditions.
  • Storage : Argon-atmosphere vials at –20°C in anhydrous DMSO or ethanol. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water) quarterly .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

  • Asymmetric catalysis : Use chiral oxazaborolidine catalysts in Diels-Alder reactions to induce enantioselectivity (>90% ee).
  • Dynamic kinetic resolution : Employ Pd-based catalysts for racemization-free synthesis of β-substituted analogs .

Q. What computational strategies resolve contradictions in spectroscopic data for structurally similar analogs?

Methodological Answer:

  • MD simulations : Model solvent effects on NMR chemical shifts (e.g., COSMO-RS theory).
  • Machine learning : Train models on PubChem datasets to predict 13C^{13}C shifts for ambiguous carbons .

Q. How do non-covalent interactions (e.g., halogen bonding) influence crystal packing?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify F···H and Cl···H interactions in crystalline phases.
  • Crystallographic software : Use Mercury (CCDC) to map interaction networks; fluorine often participates in weak C–F···π contacts .

Q. What mechanistic insights explain its reactivity in photochemical cycloadditions?

Methodological Answer:

  • Laser flash photolysis : Track excited-state kinetics (nanosecond timescale) to identify diradical intermediates.
  • TD-DFT : Calculate UV-vis spectra to correlate π→π* transitions with [2+2] cycloaddition yields .

Q. How can isotopic labeling (e.g., 19F^{19}F19F, 13C^{13}C13C) enhance metabolic pathway tracing?

Methodological Answer:

  • Synthetic incorporation : Introduce 19F^{19}F at the 6-position via Balz-Schiemann reaction intermediates.
  • LC-MS/MS : Track labeled metabolites in vitro using MRM transitions specific to fluorine-containing fragments .

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